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molecular formula C11H9F2N3O2 B150257 Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 217448-86-7

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B150257
M. Wt: 253.2 g/mol
InChI Key: XVEURJOWGBWEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183269B2

Procedure details

The process may involve reacting 2-(azidomethyl)-1,3-difluorobenzene of formula III with methyl propiolate, to obtain methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate of formula IV, and converting the methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate of formula IV to rufinamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:6]=1[F:12])=[N+:2]=[N-:3].[C:13]([O:17][CH3:18])(=[O:16])[C:14]#[CH:15]>>[F:12][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]([F:11])[C:5]=1[CH2:4][N:1]1[CH:15]=[C:14]([C:13]([O:17][CH3:18])=[O:16])[N:3]=[N:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC1=C(C=CC=C1F)F
Step Two
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CN2N=NC(=C2)C(=O)OC)C(=CC=C1)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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